![molecular formula C24H16I2S2 B12599481 5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene CAS No. 917483-49-9](/img/structure/B12599481.png)
5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: is an organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two iodine atoms attached to phenyl groups, which are further connected to a bithiophene core through ethenyl linkages. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,5’-dibromo-2,2’-bithiophene and 4-iodobenzaldehyde.
Wittig Reaction: The key step in the synthesis is the Wittig reaction, where 4-iodobenzaldehyde is reacted with a phosphonium ylide derived from 5,5’-dibromo-2,2’-bithiophene. This reaction forms the ethenyl linkages between the phenyl groups and the bithiophene core.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the synthesis of 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene is primarily conducted on a laboratory scale, industrial production methods would likely involve similar steps but optimized for larger-scale reactions. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkages to ethyl linkages.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethyl-substituted bithiophenes.
Substitution: Formation of azide or thiol-substituted derivatives.
科学的研究の応用
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: It is studied for its potential use in the fabrication of thin films and nanostructures.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including anticancer and antimicrobial properties.
Industrial Applications: It is used in the synthesis of advanced materials for various industrial applications, including sensors and photovoltaic cells.
作用機序
The mechanism by which 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π interactions and halogen bonding, which influence its electronic and optical properties. These interactions are crucial for its function in organic electronics and materials science.
類似化合物との比較
5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene: can be compared with other similar compounds, such as:
5,5’-Bis(tributylstannyl)-2,2’-bithiophene: This compound has tin atoms instead of iodine, which affects its reactivity and applications.
5,5’-Bis(4-iodophenyl)-5H-cyclopenta[2,1-b3,4-b’]dipyridine: This compound has a different core structure, leading to variations in its electronic properties and applications.
The uniqueness of 5,5’-Bis[2-(4-iodophenyl)ethenyl]-2,2’-bithiophene lies in its specific electronic properties and the presence of iodine atoms, which make it particularly suitable for applications in organic electronics and materials science.
特性
CAS番号 |
917483-49-9 |
|---|---|
分子式 |
C24H16I2S2 |
分子量 |
622.3 g/mol |
IUPAC名 |
2-[2-(4-iodophenyl)ethenyl]-5-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H16I2S2/c25-19-7-1-17(2-8-19)5-11-21-13-15-23(27-21)24-16-14-22(28-24)12-6-18-3-9-20(26)10-4-18/h1-16H |
InChIキー |
FRJOSTZQYCRGNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(S2)C3=CC=C(S3)C=CC4=CC=C(C=C4)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
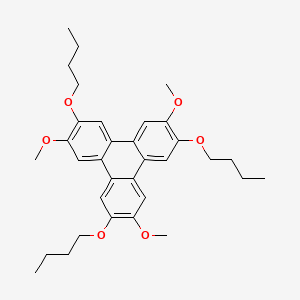

![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
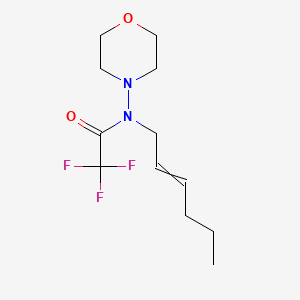
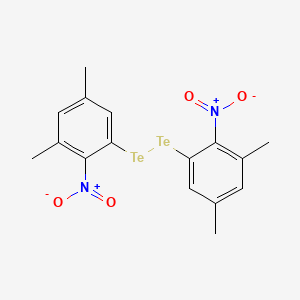

![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
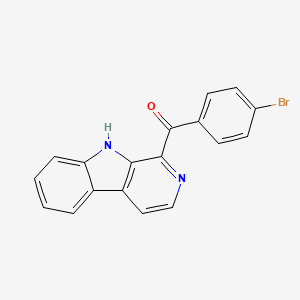
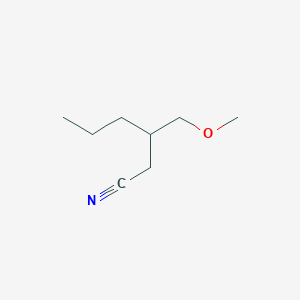
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
